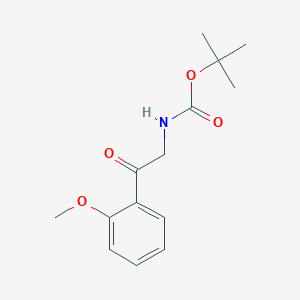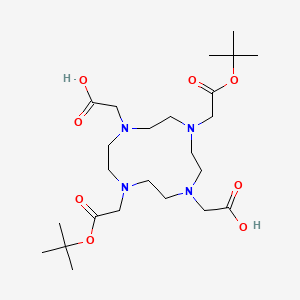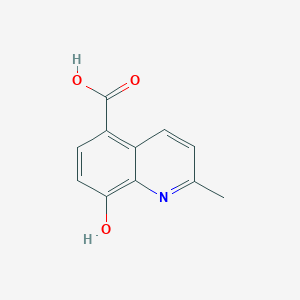
8-Hydroxy-2-methylquinoline-5-carboxylic acid
Overview
Description
8-Hydroxy-2-methylquinoline-5-carboxylic acid is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a quinoline ring system with hydroxyl, methyl, and carboxylic acid functional groups, making it a versatile molecule for chemical modifications and biological interactions.
Mechanism of Action
Target of Action
The primary target of 8-Hydroxy-2-methylquinoline-5-carboxylic acid is 2-oxoglutarate (2OG) oxygenases , which includes Jumonji C domain (JmjC) demethylases . These enzymes play a crucial role in various biological processes, including the regulation of gene expression and DNA repair .
Mode of Action
This compound acts as a broad-spectrum inhibitor of 2OG oxygenases . It interacts with these enzymes and inhibits their activity, leading to changes in the processes they regulate . For instance, it can inhibit the activity of JmjC demethylases, which are involved in the removal of methyl groups from histones, thereby affecting gene expression .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG oxygenases. By inhibiting these enzymes, it can impact the histone demethylation process and hypoxic sensing . These changes can have downstream effects on gene expression and cellular responses to low oxygen conditions .
Result of Action
The inhibition of 2OG oxygenases by this compound can lead to changes in gene expression and cellular responses to hypoxia . These changes at the molecular and cellular levels can have various effects, depending on the specific context and the cells involved .
Biochemical Analysis
Biochemical Properties
8-Hydroxy-2-methylquinoline-5-carboxylic acid is known to interact with 2-oxoglutarate (2OG) oxygenases, including Jumonji C domain (JmjC) demethylases . It acts as a broad-spectrum inhibitor of these enzymes , indicating its significant role in biochemical reactions.
Cellular Effects
The compound’s influence on cell function is primarily through its inhibitory effects on 2OG oxygenases . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound can significantly impact these cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to 2OG oxygenases and inhibiting their activity . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
It is known to interact with 2OG oxygenases , suggesting it may be involved in the metabolism of 2-oxoglutarate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method includes the alkylation of 8-hydroxyquinoline with methyl iodide, followed by carboxylation using carbon dioxide under basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-2-methylquinoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical modifications.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, reducing its potential for biological interactions.
Quinoline-5-carboxylic acid: Lacks the hydroxyl and methyl groups, limiting its chemical reactivity.
Uniqueness
8-Hydroxy-2-methylquinoline-5-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid), which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)4-5-9(13)10(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQYUORWIAWMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738141 | |
| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103853-87-8 | |
| Record name | 8-Hydroxy-2-methylquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



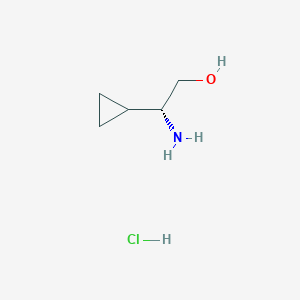
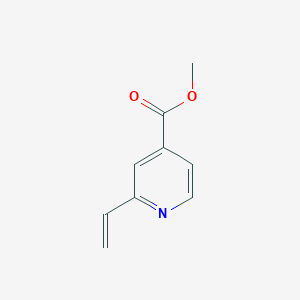



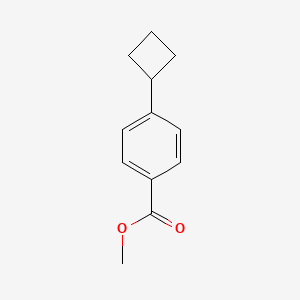
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)


![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
